molecular formula C5H3ClFNO B1432043 2-Chloro-6-fluoropyridin-4-ol CAS No. 1807206-99-0

2-Chloro-6-fluoropyridin-4-ol

Cat. No.: B1432043
CAS No.: 1807206-99-0
M. Wt: 147.53 g/mol
InChI Key: YBYPATHLBPHBSK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyridin-4-ol ( 1807206-99-0) is a fluorinated and chlorated pyridine derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol, serves as a versatile chemical scaffold and building block for the synthesis of more complex molecules . The presence of both chlorine and fluorine atoms on the pyridine ring allows for selective substitution reactions, making it a valuable intermediate in medicinal chemistry for creating potential drug candidates and in materials science . Researchers utilize this compound to develop new substances by exploiting its reactive halogen sites. This product requires storage in an inert atmosphere at 2-8°C to maintain stability . Handle with appropriate precautions as it may cause skin and eye irritation and be harmful if swallowed . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYPATHLBPHBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoropyridin-4-ol: Properties, Synthesis, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Chloro-6-fluoropyridin-4-ol, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this guide synthesizes information from authoritative sources on structurally related compounds to provide expert insights into its expected properties, reactivity, and handling. Every section is grounded in established chemical principles to offer a reliable starting point for laboratory investigation.

Core Molecular Identity and Structural Context

This compound (CAS No. 1807206-99-0) is a disubstituted pyridine featuring a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 4-position.[1] Its molecular formula is C₅H₃ClFNO, with a molecular weight of 147.54 g/mol .[1]

The strategic placement of electron-withdrawing halogens and an electron-donating hydroxyl group on the pyridine ring suggests significant modulation of the core's electronic properties. Such substitutions are critical in drug development for tuning parameters like metabolic stability, binding affinity, and bioavailability. Pyridine derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials.

A critical chemical characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is fundamental to understanding the compound's reactivity, polarity, and spectroscopic signature.

Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.

The keto (pyridinone) form is often the more stable and predominant tautomer for simple pyridin-4-ols. This has significant implications: the molecule may exhibit amide-like character, influencing its hydrogen bonding capabilities and solubility. Researchers should anticipate that spectroscopic data, such as NMR, will likely reflect a mixture or the dominant keto tautomer.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, by examining closely related analogs, we can establish a scientifically grounded estimation of its properties. This comparative approach is a standard practice in chemical research for predicting the behavior of novel compounds.

PropertyThis compound2-Chloro-4-hydroxypyridine2-Chloro-6-hydroxypyridine2-Chloro-6-fluoropyridine
CAS Number 1807206-99-0[1]17368-12-6[2]16879-02-0[3]20584-33-8
Molecular Formula C₅H₃ClFNO[1]C₅H₄ClNO[2][4]C₅H₄ClNO[3]C₅H₃ClFN[5]
Molecular Weight 147.54 g/mol [1]129.54 g/mol [4]129.54 g/mol [3]131.54 g/mol [5]
Appearance Predicted: White to off-white solidWhite to light brown powder/crystal[2]SolidColorless to light yellow liquid[5]
Melting Point (°C) Predicted: >130169-172[2]129-131[3]N/A (Liquid)
Boiling Point (°C) Predicted: >350401.8 ± 25.0 (Predicted)[2]N/A142-144[5]
Solubility Predicted: Soluble in methanol, DMSOSoluble in Methanol[2]N/AInsoluble in water[5]
pKa Predicted: ~7.57.94 ± 0.10 (Predicted)[2]N/AN/A

Expert Analysis:

  • Melting Point: The presence of the hydroxyl/keto group allows for strong intermolecular hydrogen bonding, suggesting this compound will be a solid at room temperature. Its melting point is expected to be in a range similar to its chloro-hydroxy-pyridine isomers. The additional fluorine atom may slightly alter crystal packing and influence the melting point.

  • Boiling Point: A high boiling point is anticipated due to strong intermolecular forces.

  • Solubility: The polar nature of the pyridinone tautomer suggests solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO, which is typical for this class of compounds.[2]

Synthesis Strategy: A Generalized Protocol

While a specific, validated synthesis for this compound is not detailed in readily available literature, a robust synthetic route can be proposed based on established methodologies for creating highly substituted pyridin-4-ol derivatives. One common and versatile approach involves the cyclization of functionalized precursors. A plausible pathway could start from a precursor like 2,6-dichloro-4-nitropyridine.

synthesis_workflow Start 2,6-Dichloro-4-nitropyridine Step1 Selective Nucleophilic Aromatic Substitution (SNAr) with Fluoride Source (e.g., KF) Start->Step1 Intermediate1 2-Chloro-6-fluoro-4-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) Intermediate1->Step2 Intermediate2 2-Chloro-6-fluoro-pyridin-4-amine Step2->Intermediate2 Step3 Diazotization followed by Hydrolysis (Sandmeyer-type) (e.g., NaNO2, H2SO4, then H2O, Δ) Intermediate2->Step3 Product This compound Step3->Product

Caption: A proposed multi-step synthesis pathway for this compound.

Causality and Self-Validation: This protocol is designed to be self-validating. Each step involves a distinct chemical transformation that can be monitored by standard analytical techniques (TLC, LC-MS) to confirm completion and purity before proceeding to the next step. The choice of reagents is based on widely-cited, successful transformations in pyridine chemistry.[2][6]

  • Step 1: Selective Fluorination

    • Rationale: In a dichloropyridine system, the chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr). Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. A fluoride source like potassium fluoride (KF) with a phase-transfer catalyst is a standard method for such conversions.

    • Procedure:

      • To a solution of 2,6-dichloro-4-nitropyridine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO), add spray-dried KF (1.1 eq) and a phase-transfer catalyst (e.g., Kryptofix 222).

      • Heat the mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Purify the crude product via column chromatography to isolate 2-chloro-6-fluoro-4-nitropyridine.

  • Step 2: Nitro Group Reduction

    • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (like Fe or SnCl₂ in acidic media) are reliable methods.

    • Procedure:

      • Dissolve the 2-chloro-6-fluoro-4-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

      • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

      • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-chloro-6-fluoro-pyridin-4-amine.

  • Step 3: Diazotization and Hydrolysis

    • Rationale: The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a classic Sandmeyer-type reaction. This is a standard method for introducing a hydroxyl group onto an aromatic ring.[2]

    • Procedure:

      • Dissolve the 2-chloro-6-fluoro-pyridin-4-amine (1.0 eq) in an aqueous acidic solution (e.g., 40% H₂SO₄) and cool to 0 °C in an ice bath.[2]

      • Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water, maintaining the temperature below 5 °C.

      • After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to promote hydrolysis of the diazonium salt.

      • Neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent.

      • Dry the organic phase, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds should guide handling procedures.

  • 2-Chloro-4-fluoropyridine is classified with GHS02 (Flammable) and GHS07 (Irritant) pictograms, with hazard statements indicating it is a flammable liquid and causes skin and eye irritation.

  • 2-Chloro-4(1H)-pyridinone is designated as an irritant.[4]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Store in a cool, dry place away from oxidizing agents.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: 2-Chloro-4-fluoropyridine | 34941-91-8 Source: Sigma-Aldrich URL
  • Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS Source: Arkivoc URL
  • Title: 2-Chloro-6-fluoropyridine Source: Pipzine Chemicals URL
  • Title: 1807206-99-0 | this compound Source: AiFChem URL
  • Title: 2-Chloro-4-hydroxypyridine | 17368-12-6 Source: ChemicalBook URL
  • Title: 2-Chloro-4(1H)
  • Title: 2-Chloro-6-hydroxypyridine, 98% Source: Fisher Scientific URL
  • Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: ACS Omega - ACS Publications URL

Sources

Spectroscopic Characterization of 2-Chloro-6-fluoropyridin-4-ol: A Predictive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 2-Chloro-6-fluoropyridin-4-ol, a key heterocyclic intermediate in medicinal chemistry. In the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By drawing upon established structure-spectra correlations and data from analogous halogenated pyridinols, this guide offers researchers a robust framework for the identification, characterization, and purity assessment of this compound in a drug discovery and development context.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyridin-4-ols are privileged scaffolds in modern drug discovery, featuring in a multitude of clinically significant agents due to their ability to engage in a variety of intermolecular interactions. The specific compound, this compound, incorporates a unique combination of electron-withdrawing and hydrogen-bonding functionalities, making it a valuable building block for creating novel therapeutics. The chlorine and fluorine substituents modulate the electronic properties and metabolic stability of the pyridine ring, while the hydroxyl group provides a crucial point for hydrogen bonding interactions with biological targets.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the integrity and success of any drug development campaign. Spectroscopic analysis serves as the cornerstone of this characterization. This guide provides an in-depth, predictive exploration of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the substitution pattern on the pyridine ring. For this compound, we anticipate a spectrum characterized by two aromatic protons and a broad signal for the hydroxyl proton.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.2Doublet of doubletsJ(H-F) ≈ 2-4 Hz, J(H-H) ≈ 1-2 HzH-3
~ 6.8 - 7.0Doublet of doubletsJ(H-F) ≈ 1-3 Hz, J(H-H) ≈ 1-2 HzH-5
~ 9.0 - 11.0Broad singlet-OH
Rationale and Interpretation

The pyridine ring of this compound contains two protons at positions 3 and 5. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield these protons, shifting their resonances downfield. The hydroxyl group at position 4 will further influence the electronic environment.

  • H-3 and H-5 Signals: These two protons are in different chemical environments due to the asymmetric substitution of the ring. We predict two distinct signals in the aromatic region. The proton at H-3 will likely exhibit coupling to the fluorine at C-6 (a four-bond coupling, ⁴J(H-F)) and to the proton at H-5 (a four-bond coupling, ⁴J(H-H)). Similarly, the H-5 proton will show coupling to the fluorine at C-6 (a three-bond coupling, ³J(H-F)) and the proton at H-3. This will result in each signal appearing as a doublet of doublets.

  • OH Signal: The hydroxyl proton is expected to be a broad singlet due to chemical exchange and hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon framework of the molecule. The presence of the electronegative fluorine atom will result in characteristic carbon-fluorine couplings.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 160 - 165Doublet¹J(C-F) ≈ 230-250 HzC-6
~ 155 - 160Singlet-C-4
~ 145 - 150Doublet²J(C-F) ≈ 15-25 HzC-2
~ 110 - 115Doublet²J(C-F) ≈ 10-20 HzC-5
~ 105 - 110Doublet³J(C-F) ≈ 2-5 HzC-3
Rationale and Interpretation

The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the pyridine ring.

  • C-F Couplings: The most significant feature will be the large one-bond coupling constant (¹J(C-F)) for the carbon directly attached to the fluorine (C-6). Smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are expected for the adjacent carbons (C-5 and C-2) and the meta carbon (C-3), respectively.

  • Chemical Shifts: The carbons attached to the electronegative atoms (Cl, F, O) will be deshielded and appear at lower field (higher ppm values). C-4, attached to the hydroxyl group, is also expected to be significantly downfield.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the solvent peak.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H stretch (hydrogen-bonded)
1600 - 1650Medium-StrongC=C and C=N stretching (aromatic ring)
1400 - 1500MediumAromatic ring vibrations
1200 - 1300StrongC-O stretch (phenol)
1000 - 1100StrongC-F stretch
700 - 800StrongC-Cl stretch
Rationale and Interpretation
  • O-H Stretch: A broad and intense absorption band in the region of 3200-3500 cm⁻¹ is the most characteristic signal for the hydroxyl group involved in hydrogen bonding.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region.

  • C-O, C-F, and C-Cl Stretches: Strong absorptions corresponding to the stretching vibrations of the carbon-oxygen, carbon-fluorine, and carbon-chlorine bonds are anticipated in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data
m/zPredicted IonNotes
147/149[M]⁺•Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
119/121[M - CO]⁺•Loss of carbon monoxide.
112[M - Cl]⁺Loss of a chlorine radical.
84[M - Cl - HCN]⁺•Subsequent loss of hydrogen cyanide.
Rationale and Interpretation
  • Molecular Ion: The molecular ion peak ([M]⁺•) is expected to be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks at m/z 147 and 149.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for pyridinols include the loss of CO. The loss of the chlorine and fluorine substituents is also anticipated.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be employed.

  • Data Acquisition: Acquire data over a mass range of m/z 50-300.

Visualization of Key Structural and Analytical Concepts

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and a typical analytical workflow.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Coupling Constants, Frequencies, m/z) NMR->Data IR->Data MS->Data Analysis Data Interpretation and Structure Elucidation Data->Analysis Report Comprehensive Characterization Report Analysis->Report

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

While this guide presents a predictive spectroscopic analysis of this compound, it provides a solid foundation for researchers working with this compound. The predicted data and interpretations herein should serve as a valuable reference for the initial identification and characterization of this important synthetic intermediate. Experimental verification of these predictions is strongly encouraged to establish a definitive spectroscopic profile for this compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • The NIST Chemistry WebBook is a comprehensive source for chemical and physical data, including mass spectra of related compounds. [Link]

Mass spectrometry of 2-Chloro-6-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoropyridin-4-ol: Methodologies and Fragmentation Analysis

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridine core. Such structures are pivotal intermediates in the synthesis of novel pharmaceutical and agrochemical agents. The precise characterization of these molecules is a cornerstone of drug development and process chemistry, ensuring purity, identifying byproducts, and enabling metabolite studies. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of structurally related compounds, such as halogenated aromatics and pyridine derivatives.[1][2] We will explore two complementary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to construct a complete analytical picture, from detailed structural fragmentation to unambiguous molecular weight confirmation.

Physicochemical Properties and Expected Molecular Ion

A thorough understanding of the analyte's basic properties is the foundation of any mass spectrometric method development.

PropertyValue
Chemical Structure Chemical Structure of this compound (Illustrative Structure)
Molecular Formula C₅H₃ClFNO
Monoisotopic Mass 146.97 g/mol (for ³⁵Cl isotope)
Average Mass 147.54 g/mol

A critical feature for the mass spectrometric analysis of this compound is the presence of a chlorine atom. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, any chlorine-containing ion will manifest as a pair of peaks separated by two mass-to-charge units (m/z), known as the M and M+2 peaks, with a characteristic 3:1 intensity ratio.[1][3] This isotopic signature is a powerful diagnostic tool for identifying and validating fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) using a hard ionization technique like Electron Ionization (EI) is the premier choice for obtaining detailed structural information through fragmentation analysis.[4] This method is ideal for volatile and thermally stable compounds. The 70 eV electron beam used in EI imparts significant energy into the molecule, inducing reproducible fragmentation and creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[5]

Predicted EI Fragmentation Pathway

The fragmentation of this compound in an EI source begins with the removal of an electron to form a high-energy molecular ion radical, [M]⁺˙.[1] Subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The pyridine ring, hydroxyl group, and halogen substituents all direct the fragmentation cascade.

Key predicted fragmentation steps include:

  • Loss of Carbon Monoxide (CO): A common fragmentation for phenolic or pyridinolic compounds, leading to a five-membered ring fragment.

  • Loss of Halogen Radicals: Cleavage of the C-Cl or C-F bond to lose a chlorine (•Cl) or fluorine (•F) radical.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring, resulting in a highly stable four-membered ring fragment.[6]

  • Sequential Losses: Combinations of the above, such as the initial loss of CO followed by the loss of a halogen.

G M [C₅H₃ClFNO]⁺˙ m/z 147/149 F1 [C₄H₃ClFN]⁺˙ m/z 119/121 M->F1 - CO F2 [C₅H₃FNO]⁺˙ m/z 112 M->F2 - Cl• F3 [C₄H₂FN]⁺˙ m/z 83 F1->F3 - HCl F4 [C₄H₃FO]⁺˙ m/z 86 F2->F4 - HCN F5 [C₃H₂F]⁺ m/z 57 F4->F5 - CHO•

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Method

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • Perform serial dilutions to a final working concentration of approximately 10-50 µg/mL.

  • GC Parameters:

    • Injector: Split/splitless, 250 °C, 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-250.

Data Interpretation and Validation

The resulting spectrum should be analyzed for the presence of key diagnostic ions.

Ion (m/z)Proposed IdentityNotes
147/149 [M]⁺˙Molecular ion. The 3:1 isotopic pattern is the primary confirmation.
119/121 [M - CO]⁺˙Loss of carbon monoxide. Retains the chlorine atom.
112 [M - Cl]⁺Loss of a chlorine radical. The M+2 peak will be absent.
83 [M - CO - HCl]⁺˙Sequential loss of CO and HCl.

Validation: The trustworthiness of the identification is established by confirming:

  • The presence of the molecular ion peak [M]⁺˙ at m/z 147.

  • The corresponding [M+2]⁺˙ peak at m/z 149 with approximately one-third the intensity.

  • The presence of major fragment ions that can be logically derived from the parent structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Rationale for LC-MS

LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is a powerful complementary method.[7] ESI is particularly effective for polar and thermally labile compounds, and it excels at generating intact molecular ions with minimal fragmentation.[5] This makes it the gold standard for confirming the molecular weight of a compound and is readily amenable to high-throughput screening.

Ionization in ESI Mode

This compound can be ionized in both positive and negative ESI modes.

  • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the basic pyridine nitrogen, forming the pseudomolecular ion [M+H]⁺ at m/z 148/150.

  • Negative Ion Mode ([M-H]⁻): The acidic hydroxyl group is readily deprotonated, especially with a basic mobile phase modifier, to form [M-H]⁻ at m/z 146/148. This mode may offer higher sensitivity for this class of compounds.

Causality in Mobile Phase Selection: Caution is warranted when using formic acid as a mobile phase additive in ESI, as it has been reported to induce in-source dehalogenation of aromatic compounds, which could complicate spectral interpretation.[8][9] Using acetic acid or ammonium acetate may be a more reliable choice if such issues arise.

Experimental Protocol: LC-MS Method
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Parameters (ESI):

    • Ion Mode: Positive and Negative switching, or dedicated runs for each.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Scan Range: m/z 50-300.

Tandem MS (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides the highest level of confidence in structural identification. In this workflow, the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

G cluster_0 LC System cluster_1 Mass Spectrometer LC LC Separation ESI ESI Source ([M+H]⁺ or [M-H]⁻) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Scan Q2->Q3

Caption: A typical LC-MS/MS experimental workflow for structural confirmation.

In MS/MS, predictable losses from the [M+H]⁺ ion would include neutral molecules like HCl and HF. For the [M-H]⁻ ion, fragmentation might involve ring opening or loss of CO.

Summary and Best Practices

The comprehensive mass spectrometric characterization of this compound is best achieved by a dual-pronged approach:

  • GC-MS with EI provides a detailed fragmentation fingerprint essential for initial structural elucidation and differentiation from isomers.

  • LC-MS with ESI, particularly with MS/MS capabilities, offers unambiguous confirmation of the molecular weight and a secondary mode of structural verification.

Field-Proven Insights:

  • Isotopic Patterns are Key: The 3:1 M/M+2 chlorine isotopic pattern is the most crucial diagnostic feature. Its presence or absence in fragment ions provides definitive information about the location of the chlorine atom.

  • Orthogonal Methods Build Confidence: Using both a hard (EI) and soft (ESI) ionization technique provides orthogonal data, creating a self-validating system for structural confirmation.

  • High-Resolution MS: For definitive elemental composition of the parent ion and its fragments, high-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended to distinguish between isobaric interferences.

  • Method Validation: Always run a solvent blank to identify background ions and consider using a related standard compound to verify instrument performance and fragmentation behavior.

References

  • Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. [Link]

  • Brodbelt, J. S., & Kero, J. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Texas at Austin. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gylseth, P. E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1821-1828. [Link]

  • Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 131-138. [Link]

  • MassBank. (n.d.). Pyridine. MassBank of North America (MoNA). Retrieved January 24, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Ropp, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036-9047. [Link]

  • Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(1), 30-34. [Link]

  • U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Wiley-VCH. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Mass Spectrometry Reviews, 37(5), 635-667. [Link]

Sources

FT-IR spectrum of 2-Chloro-6-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-6-fluoropyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. This document delineates the fundamental principles of FT-IR spectroscopy, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of the vibrational modes characteristic of the molecule's unique structure. Particular attention is given to the influence of its halogen and hydroxyl substituents on the pyridine ring vibrations and the critical role of tautomerism in defining the spectral output. This guide is intended for researchers, scientists, and drug development professionals seeking to use FT-IR spectroscopy for the structural elucidation and quality control of substituted pyridinols.

Introduction: The Structural Landscape of this compound

This compound is a polysubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous biologically active compounds and functional materials. The specific substitution pattern—a chlorine atom at position 2, a fluorine atom at position 6, and a hydroxyl group at position 4—imparts a unique electronic and steric profile, making its precise structural characterization essential.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, an FT-IR spectrum provides a molecular "fingerprint," revealing detailed information about the functional groups present and the overall molecular structure.

A critical aspect of interpreting the FT-IR spectrum of 4-hydroxypyridine derivatives is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the pyridin-4-ol (enol) form and the 2-Chloro-6-fluoro-1H-pyridin-4-one (keto) form. The dominant tautomer, which is influenced by the physical state (solid or solution) and solvent polarity, will profoundly impact the observed vibrational spectrum.

Figure 1: Tautomeric equilibrium of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a validated method for obtaining the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra of solid samples, minimizing scattering effects and intermolecular hydrogen bonding variations that can occur in other sampling methods.

Materials and Instrumentation
  • Sample: this compound (high purity)

  • Matrix: FT-IR grade Potassium Bromide (KBr), desiccated

  • Equipment:

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, JASCO) capable of scanning the 4000–400 cm⁻¹ range[1]

    • Analytical balance

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Rationale: This step aims to disperse the sample uniformly in an IR-transparent matrix to reduce light scattering and obtain sharp, well-defined absorption bands.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of dry, FT-IR grade KBr.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be similar to that of flour.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. This will fuse the KBr mixture into a transparent or semi-transparent disc.

    • Carefully release the pressure and extract the KBr pellet from the die. A high-quality pellet will be thin and clear.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹[1][2][3].

    • Process the resulting spectrum (e.g., baseline correction, smoothing) as required using the instrument's software.

G start Start: High-Purity Sample prep Sample Preparation (1-2 mg sample + ~200 mg KBr) start->prep grind Homogenize in Agate Mortar prep->grind press Press into Pellet (7-10 tons) grind->press sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) press->sample_scan background Acquire Background Spectrum (Empty Chamber) background->sample_scan process Data Processing (Baseline Correction) sample_scan->process analysis Spectral Analysis & Peak Assignment process->analysis end End: Interpreted Spectrum analysis->end

Figure 2: Workflow for FT-IR spectral acquisition and analysis.

Spectral Interpretation: Decoding the Vibrational Signature

The is best analyzed by dividing it into distinct regions corresponding to different types of molecular vibrations. The interpretation must consider both possible tautomers, as the presence or absence of key functional groups (O-H, N-H, C=O) provides definitive structural evidence.

High-Frequency Region (4000–2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms bonded to hydrogen.

  • O–H and N–H Stretching:

    • Pyridinol Tautomer: A broad and strong absorption band is expected between 3400–3200 cm⁻¹ due to the intermolecularly hydrogen-bonded O–H stretching vibration.

    • Pyridone Tautomer: A medium to strong band, typically sharper than the O-H band, would appear in the 3100–3000 cm⁻¹ range, corresponding to the N–H stretching vibration. In solid-state spectra, this band can also be broadened by hydrogen bonding.

  • C–H Stretching: A series of weaker bands is expected just above 3000 cm⁻¹, characteristic of aromatic C–H stretching vibrations from the pyridine ring[4].

Fingerprint Region (1700–600 cm⁻¹)

This region contains a wealth of structural information from stretching and bending vibrations, making it unique for each molecule.

  • C=O Stretching (The Tautomeric Switch):

    • Pyridone Tautomer: The most definitive peak for this form would be a very strong and sharp absorption band in the 1680–1640 cm⁻¹ range, attributed to the C=O (carbonyl) stretching vibration. The presence of this band is a strong indicator that the keto form is significant, if not dominant.

  • Pyridine Ring Vibrations (C=C and C=N Stretching):

    • The pyridine ring exhibits several characteristic stretching vibrations. In substituted pyridines, these typically appear as a series of sharp bands in the 1620–1400 cm⁻¹ region[5][6]. The exact positions are sensitive to the electronic effects of the substituents (Cl, F, OH/O=).

  • In-Plane Bending Vibrations:

    • Bands corresponding to in-plane bending of the C–H bonds and potentially the O–H group (if the enol form is present) are found between 1300–1000 cm⁻¹ .

  • C–F and C–Cl Stretching:

    • C–F Stretch: A strong and characteristic absorption is expected in the 1250–1050 cm⁻¹ range. This band is often one of the most intense in the fingerprint region for fluorinated compounds.

    • C–Cl Stretch: A medium to strong intensity band is anticipated in the 800–650 cm⁻¹ region, corresponding to the C–Cl stretching mode[7].

Low-Frequency Region (<650 cm⁻¹)

This area contains out-of-plane bending vibrations and other skeletal deformations of the ring, which are also highly characteristic of the specific substitution pattern.

Summary of Expected Vibrational Assignments

The following table summarizes the anticipated key vibrational modes for this compound, with a distinction between its two principal tautomers. This serves as a predictive guide for spectral analysis.

Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Expected Intensity Comments
O–H Stretch (H-bonded)3400–3200EnolStrong, BroadAbsence suggests dominance of the keto form.
N–H Stretch (H-bonded)3100–3000KetoMedium-Strong, BroadKey indicator for the pyridone structure.
Aromatic C–H Stretch3100–3050BothWeak-MediumTypically appears as multiple sharp peaks.
C=O Stretch1680–1640KetoStrong, SharpDefinitive peak for the pyridone tautomer.
Ring C=C, C=N Stretch1620–1400BothMedium-StrongA complex pattern of several bands.[5]
C–F Stretch1250–1050BothStrongCharacteristic of the C-F bond.
C–H In-plane Bend1300–1000BothMediumContributes to the complex fingerprint region.
C–Cl Stretch800–650BothMedium-StrongCharacteristic of the C-Cl bond.[7]
Ring Out-of-plane Bend< 850BothMediumSensitive to the substitution pattern.[8]

Conclusion

The provides a rich dataset for its structural confirmation and the study of its tautomeric nature. A systematic approach, beginning with a validated experimental protocol and followed by a region-by-region analysis, allows for the confident assignment of key vibrational modes. The crucial differentiating factor between the pyridinol and pyridone tautomers lies in the high-frequency region (O-H vs. N-H stretching) and, most definitively, the presence or absence of a strong carbonyl (C=O) absorption band around 1660 cm⁻¹. By comparing the experimental spectrum to the assignments derived from foundational principles and data from analogous substituted pyridines, researchers can achieve a high-confidence structural elucidation.[2][7]

References

  • Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2006). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]

  • Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. Available at: [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2012). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. Available at: [Link]

  • Hernanz, A., et al. (2000). A new insight into the vibrational analysis of pyridine. ResearchGate. Available at: [Link]

  • Prasad, M. V., & Rao, T. S. (2011). Computation and interpretation of vibrational spectra, thermodynamical and HOMO-LUMO analysis of 2-chloro-4-nitroaniline. ResearchGate. Available at: [Link]

  • Molapo, K. M., et al. (2012). A High Molar Extinction Coefficient Bisterpyridyl Homoleptic Ru(II) Complex with trans-2-Methyl-2-butenoic Acid Functionality: Potential Dye for Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

  • Arockia Doss, M., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PubMed Central. Available at: [Link]

  • Beran, E., et al. (2019). Vibrational spectra of pyridinium salts. ResearchGate. Available at: [Link]

  • Yadav, B. S., & Singh, V. P. (2004). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Zhang, H., et al. (2018). A new acidic Ti sol impregnated kaolin photocatalyst: Synthesis, characterization and visible light photocatalytic performance. ResearchGate. Available at: [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

  • Krishnakumar, V., & John Xavier, R. (2007). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. Available at: [Link]

  • Yadav, B. S., et al. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. Available at: [Link]

  • Khaskin, E., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Available at: [Link]

  • Chen, B., et al. (2016). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]

  • Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Available at: [Link]

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The Fundamental Equilibrium: Hydroxypyridine vs. Pyridone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 2-Chloro-6-fluoropyridin-4-ol

Abstract

The tautomeric equilibrium of substituted hydroxypyridines is a cornerstone of heterocyclic chemistry, with profound implications for drug discovery and materials science. The precise isomeric form of a molecule can dictate its physicochemical properties, including solubility, pKa, and, critically, its interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomerism in this compound, a halogenated pyridine derivative of interest. We will explore the fundamental principles governing the equilibrium between its hydroxypyridine (enol) and pyridone (keto) forms, the influence of solvent and electronic effects, and the definitive analytical techniques for characterization. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering field-proven methodologies and the causal reasoning behind experimental design.

Heterocyclic tautomerism describes the reversible isomerization involving the migration of a proton. For the 4-hydroxypyridine scaffold, this manifests as a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic but highly conjugated ketone (keto) form, known as a pyridone.[1][2] While the hydroxypyridine form benefits from full aromaticity, the pyridone form is stabilized by a strong carbon-oxygen double bond and extensive charge delocalization involving the nitrogen lone pair, which maintains its aromatic character.[3][4]

The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecule's environment and structural modifications. For this compound, the two key players in this equilibrium are:

  • This compound (Enol Form)

  • 2-Chloro-6-fluoro-1H-pyridin-4-one (Keto Form)

The equilibrium constant, KT, is defined as the ratio of the keto form to the enol form ([Keto]/[Enol]). Understanding the factors that influence KT is paramount for predicting the molecule's behavior.

tautomerism enol This compound (Enol Form) keto 2-Chloro-6-fluoro-1H-pyridin-4-one (Keto Form) enol->keto K_T

Caption: Tautomeric equilibrium of this compound.

Physicochemical Drivers of the Tautomeric Shift

The tautomeric balance of this compound is dictated by a delicate interplay of electronic substituent effects and interactions with the surrounding medium.

Electronic Influence of Halogen Substituents

The presence of both chlorine and fluorine atoms at the 2 and 6 positions, respectively, is expected to significantly impact the equilibrium. Both are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence the acidity of both the hydroxyl proton in the enol form and the N-H proton in the keto form. The Hammett treatment for substituted 2-hydroxypyridines shows that the electronic effect of substituents is a critical determinant of the tautomeric equilibrium position.[5] The increased acidity of the N-H bond in the pyridone tautomer, induced by the halogens, may enhance its interaction with polar, protic solvents.

The Decisive Role of the Solvent

The choice of solvent is arguably the most powerful external factor controlling the tautomeric ratio. The underlying principle is that the more polar tautomer will be preferentially stabilized by a more polar solvent.[6][7]

  • Polar Solvents (e.g., Water, Methanol, DMSO): These solvents are highly effective at solvating the polar pyridone (keto) tautomer, which possesses a larger dipole moment due to the C=O bond. Hydrogen bonding between the solvent and the pyridone's N-H and C=O groups provides substantial stabilization, shifting the equilibrium heavily in favor of the keto form.[3][7][8]

  • Non-Polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, the less polar hydroxypyridine (enol) tautomer is favored. The energetic penalty of solvating the highly polar keto form is significant, thus the equilibrium shifts towards the enol form.[7][9]

  • Gas Phase: In the absence of solvent, the enol tautomer is generally the dominant species for 4-hydroxypyridines, a state often explored through computational modeling.[9][10]

Authoritative Experimental Characterization

Quantifying the tautomeric ratio (KT) requires robust analytical techniques that can distinguish between the two forms in solution. Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy are the primary methods for this determination.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Calculation prep Dissolve sample in selected deuterated solvent (e.g., DMSO-d6, CDCl3) standard Add internal quantitative standard (e.g., TMS, Maleic Acid) prep->standard nmr Acquire Quantitative ¹H NMR (Accurate integration) standard->nmr process_nmr Integrate distinct proton signals for enol and keto forms nmr->process_nmr uvvis Acquire UV-Vis Spectrum (Identify λ_max for each tautomer) process_uvvis Apply Beer-Lambert Law; Solve simultaneous equations uvvis->process_uvvis calc Calculate Tautomeric Ratio K_T = [Keto] / [Enol] process_nmr->calc process_uvvis->calc

Caption: Experimental workflow for determining the tautomeric ratio KT.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][12]

Experimental Protocol: qNMR for Tautomer Ratio Determination

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Accurately weigh a suitable internal standard (e.g., maleic acid) whose signals do not overlap with the analyte signals.

    • Dissolve both in a precise volume (e.g., 0.7 mL) of the desired deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a high-precision NMR tube.

    • Rationale: An internal standard is crucial for a self-validating system, ensuring that the calculated concentrations are independent of the total sample amount and spectrometer performance fluctuations.

  • Spectrometer Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Set the probe temperature (e.g., 298 K) and allow the sample to equilibrate for 5-10 minutes.

    • Acquire a standard proton (¹H) NMR spectrum. For quantitative accuracy, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is often a safe starting point.

    • Rationale: A long relaxation delay ensures that all protons have fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons, which is the foundation of qNMR.[13]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify characteristic, well-resolved signals corresponding to each tautomer. For this compound, the two aromatic protons (at C3 and C5) will likely have different chemical shifts in the enol vs. keto form.

    • Carefully integrate the selected signals for the keto form (Iketo) and the enol form (Ienol).

    • Calculate the tautomeric ratio: KT = (Iketo / Nketo) / (Ienol / Nenol) , where N is the number of protons giving rise to the integrated signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol and keto tautomers possess different chromophoric systems, resulting in distinct UV-Vis absorption spectra.[14] The aromatic hydroxypyridine typically absorbs at a shorter wavelength compared to the highly conjugated pyridone system. This difference allows for the quantification of each species in solution.[15]

Experimental Protocol: UV-Vis for Tautomer Ratio Determination

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the solvent of interest (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Rationale: Adherence to the Beer-Lambert law is essential for accuracy. Working within the linear dynamic range of the instrument minimizes deviations.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the absorption maxima (λmax) for the two tautomeric forms. This may require deconvolution of overlapping peaks.[16]

    • Rationale: Identifying wavelengths where one tautomer absorbs significantly more than the other is key to solving the simultaneous equations needed for quantification.

  • Data Analysis:

    • The total absorbance (A) at any wavelength (λ) is the sum of the absorbances of the enol (E) and keto (K) forms: Aλ = AE,λ + AK,λ.

    • According to the Beer-Lambert law, A = εbc, where ε is the molar absorptivity, b is the path length, and c is the concentration.

    • Measure the absorbance at two different wavelengths (λ1 and λ2). This creates a system of two simultaneous equations:

      • Aλ1 = b (εE,λ1[E] + εK,λ1[K])

      • Aλ2 = b (εE,λ2[E] + εK,λ2[K])

    • The molar absorptivity values (ε) for the pure tautomers must be known or estimated using model compounds where the equilibrium is "locked" in one form (e.g., O-methylated for the enol form, N-methylated for the keto form).

    • Solve these equations for [E] and [K] to determine the tautomeric ratio KT.

Data Summary and Predictive Insights

While specific experimental data for this compound is not available in the literature, we can predict the expected trends based on extensive studies of related systems.[6][7][9]

SolventDielectric Constant (ε)Expected Dominant TautomerPredicted KT ([Keto]/[Enol])Rationale
Water80.1Keto (Pyridone)> 100Strong H-bonding and high polarity stabilize the keto form.[8]
DMSO46.7Keto (Pyridone)> 50High polarity and H-bond accepting ability favor the keto form.
Methanol32.7Keto (Pyridone)> 20Polar protic solvent stabilizes the keto form.[7]
Chloroform4.8Mixed / Enol~ 1Lower polarity reduces stabilization of the keto form.
Cyclohexane2.0Enol (Hydroxypyridine)< 0.1Non-polar solvent strongly disfavors the polar keto form.[9]
Gas Phase1.0Enol (Hydroxypyridine)<< 0.1Intrinsic stability favors the aromatic enol form.[9][10]

Implications in Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical parameter in drug design. The two tautomers of this compound will exhibit different:

  • Receptor Binding: One tautomer may have the correct geometry and hydrogen bond donor/acceptor pattern to fit into a target's active site, while the other may not.

  • Aqueous Solubility: The more polar keto form is expected to have higher aqueous solubility.

  • Membrane Permeability: The less polar, more lipophilic enol form may exhibit better cell membrane permeability.

  • pKa: The acidity of the enol's -OH group and the keto's N-H group are different, affecting the molecule's charge state at physiological pH. 4-hydroxypyridine itself is poorly acidic (pKa ~11) because the equilibrium favors the pyridone tautomer in water.[17]

Therefore, a comprehensive understanding and ability to control the tautomeric equilibrium is essential for developing effective and bioavailable drug candidates.

Conclusion

The tautomerism of this compound is a classic yet crucial example of structural dynamism in heterocyclic chemistry. The equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms is governed primarily by solvent polarity and, to a lesser extent, the electronic effects of the halogen substituents. In polar, protic environments such as water, the pyridone form will dominate overwhelmingly, whereas non-polar environments will favor the hydroxypyridine tautomer. Definitive quantification of the tautomeric ratio, KT, is reliably achieved through rigorous qNMR and UV-Vis spectroscopic protocols. For scientists in drug discovery, recognizing and characterizing this tautomeric behavior is a fundamental step in understanding a compound's properties, from its synthesis and formulation to its ultimate biological activity.

References

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

  • Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1887–1897. Available at: [Link]

  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(10), 807-814. Available at: [Link]

  • Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737–3745. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • A. Nameni, et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Gao, J., et al. (1998). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 63(12), 4015–4021. Available at: [Link]

  • ResearchGate. (2015). Why do ester derivatives from pyridin-4-ol turn to keto-enol tautomerism?. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Available at: [Link]

  • Truckses, M. W., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2717–2725. Available at: [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 5021–5029. Available at: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • El-Azhary, A. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1591–1607. Available at: [Link]

  • Antonov, L. (Ed.). (2016). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

  • Hasani, M., & Noroozi, V. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]

  • El-Azhary, A. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Available at: [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-6-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides essential information, troubleshooting protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoropyridin-4-ol. The focus of this document is the safe management of potentially exothermic reactions involving this compound. Due to the limited availability of specific calorimetric data for this compound in publicly accessible literature, the guidance provided herein is based on established principles of chemical process safety, data from structurally analogous compounds, and extensive field experience. It is imperative that users conduct their own thermal hazard analysis, including reaction calorimetry, before proceeding with any scale-up of reactions involving this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions of this compound?

A1: The primary concern is the potential for highly exothermic reactions, which can lead to a rapid increase in temperature and pressure within the reaction vessel. If not adequately controlled, this can result in a thermal runaway, potentially causing vessel rupture, release of hazardous materials, and fire or explosion. Halogenated pyridines can be reactive, and reactions with strong nucleophiles, bases, or oxidizing agents may be particularly energetic.

Q2: I am planning a reaction with this compound. What preliminary safety assessments should I perform?

A2: Before any experiment, a thorough risk assessment is crucial. This should include:

  • A comprehensive literature search for any known reactivity of this compound and similar compounds.

  • Identification of all potential reactants, intermediates, and products, and an assessment of their thermal stability.

  • A "what-if" analysis to consider potential failure scenarios (e.g., loss of cooling, stirrer failure, incorrect reagent charge).

  • Crucially, performing differential scanning calorimetry (DSC) and/or reaction calorimetry (RC1) on a small scale to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).

Q3: Are there any specific classes of reagents that are known to be incompatible with this compound?

A3: Based on the reactivity of similar halogenated pyridines, strong oxidizing agents, strong acids, and strong bases should be treated with extreme caution.[1] Reactions with these substances have the potential to be highly exothermic. A comprehensive chemical compatibility chart should be consulted for all reagents used in the process.

Q4: What are the typical thermal decomposition products of halogenated pyridines?

A4: Thermal decomposition of halogenated organic compounds can generate highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and various nitrogen oxides.[2] The exact composition of decomposition products will depend on the specific conditions, including temperature and the presence of other reactive species.

Q5: Can I run reactions with this compound overnight or unattended?

A5: It is strongly advised against running reactions involving potentially highly exothermic processes unattended, especially during initial scale-up or when reaction parameters are being explored. Continuous monitoring of key parameters like temperature, pressure, and reagent addition rate is essential for early detection of any deviation from normal operating conditions.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to identifying and mitigating potential thermal runaway events during reactions with this compound.

Observed Issue Potential Cause Immediate Action Preventative Measures
Rapid, unexpected temperature rise (>5 °C/min) Loss of cooling, excessive reagent addition rate, incorrect reagent concentration, or unforeseen high reactivity.1. Immediately stop all reagent addition. 2. Maximize cooling to the reactor. 3. If temperature continues to rise, prepare for emergency quenching. 4. Alert personnel and prepare for evacuation if the situation is not brought under control.- Ensure robust and redundant cooling systems. - Calibrate and verify all dosing pumps and flow meters. - Perform calorimetric studies to understand the heat of reaction and determine safe addition rates.
Pressure increase in a closed system Gas evolution from the reaction or decomposition, or boiling of the solvent due to a temperature increase.1. Verify the temperature; if it is rising uncontrollably, follow the steps for a rapid temperature rise. 2. Ensure the vent line is not blocked. 3. If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, initiate an emergency shutdown and evacuation.- Conduct reactions in an open or adequately vented system, especially during process development. - Characterize gas evolution using appropriate analytical techniques. - Install and properly size a pressure relief device.
Localized boiling or "hot spots" Poor mixing, leading to a localized concentration of reactants and a rapid, localized exotherm.1. Increase stirrer speed if safe to do so. 2. Stop reagent addition. 3. If the situation does not resolve, treat it as a rapid temperature rise.- Use an appropriately sized and designed agitator for the reaction vessel. - Visually or through in-process monitoring, ensure good mixing is achieved before and during reagent addition.
Color change to dark brown or black Potential decomposition of reactants, intermediates, or products.1. Immediately stop reagent addition and heating (if applicable). 2. Monitor temperature and pressure closely for any signs of an exotherm. 3. Take a sample for analysis if it is safe to do so.- Determine the thermal stability of all components of the reaction mixture. - Operate at a temperature well below the onset of decomposition.

Section 3: Safe Handling and Experimental Protocols

Protocol for Small-Scale Calorimetric Screening (DSC)

Objective: To determine the onset temperature of decomposition and the approximate heat of reaction for a planned chemical transformation involving this compound.

Methodology:

  • Prepare a sample of the complete reaction mixture, including reactants, solvents, and catalysts, in the final desired concentrations.

  • Seal a small, precisely weighed amount of the mixture in a high-pressure DSC pan.

  • Place the sample in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 2-5 °C/min) to a temperature significantly above the intended reaction temperature.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any exothermic events and to integrate the peak area to estimate the heat of reaction.

Protocol for Managing a Controlled Exothermic Reaction

Objective: To safely execute a potentially exothermic reaction with this compound on a laboratory scale.

Methodology:

  • Reactor Setup:

    • Use a jacketed reactor with a reliable and responsive temperature control unit.

    • Ensure the reactor is equipped with an efficient overhead stirrer, a temperature probe, a condenser, and an inert atmosphere inlet (if required).

    • Have a secondary cooling bath (e.g., ice-water) readily available for emergency cooling.

  • Reagent Preparation:

    • Accurately measure all reactants and solvents.

    • The limiting reagent should be added in a controlled manner (semi-batch).

  • Reaction Execution:

    • Charge the reactor with this compound and the solvent.

    • Establish stirring and bring the reactor contents to the desired initial temperature.

    • Begin the slow, controlled addition of the second reagent via a syringe pump or dropping funnel.

    • Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the desired reaction temperature.

    • If the temperature rises more than a few degrees above the set point, immediately stop the addition and allow the system to cool.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up.

    • If quenching is required, it should be done slowly and with cooling, as the quenching process itself can be exothermic.

Emergency Quenching Protocol

Objective: To safely terminate a runaway reaction.

Methodology:

  • Pre-planning:

    • Identify a suitable quenching agent that will rapidly react with the limiting reagent to stop the exothermic reaction without producing a more hazardous situation. Common quenching agents include weak acids, weak bases, or a reducing/oxidizing agent, depending on the nature of the reaction. The choice of quenching agent must be carefully considered and tested on a small scale.

    • Have a sufficient quantity of the quenching agent cooled and ready for immediate use.

  • Execution (in case of a thermal runaway):

    • Stop all reagent and heat input.

    • If possible, engage emergency cooling.

    • Slowly and carefully add the pre-cooled quenching agent to the reactor. Be prepared for a potential initial increase in temperature or gas evolution as the quenching agent reacts.

    • Continue adding the quenching agent until the temperature begins to fall and stabilizes.

    • Once the reaction is quenched, continue to monitor the temperature and pressure to ensure it remains under control.

Section 4: Visualizations and Data

Decision-Making Workflow for a Temperature Excursion

Exotherm_Management start Temperature Excursion Detected (> Setpoint + 5°C) stop_addition Stop All Reagent Addition Immediately start->stop_addition max_cooling Maximize Cooling to Reactor stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_falling Temperature Falling? monitor_temp->temp_falling temp_stable Temperature Stabilized? temp_falling->temp_stable Yes prepare_quench Prepare Emergency Quench Agent temp_falling->prepare_quench No temp_stable->prepare_quench No continue_monitoring Continue Monitoring Until Safe temp_stable->continue_monitoring Yes quench Add Quench Agent Slowly prepare_quench->quench quench->monitor_temp emergency_shutdown Initiate Emergency Shutdown & Evacuate quench->emergency_shutdown If temperature still rising investigate Investigate Root Cause continue_monitoring->investigate resume_safely Resume with Corrective Actions investigate->resume_safely

Caption: Decision workflow for managing a temperature excursion.

Risk Assessment Logic Flow

Risk_Assessment start Proposed Reaction with This compound lit_review Literature Review (Analogs, Reactivity) start->lit_review calorimetry Perform Calorimetry (DSC, RC1) lit_review->calorimetry data_analysis Analyze Thermal Data (Heat of Reaction, Onset T°) calorimetry->data_analysis safe_params Define Safe Operating Parameters (Temp, Addition Rate) data_analysis->safe_params protocol_dev Develop Detailed Experimental Protocol safe_params->protocol_dev emergency_plan Establish Emergency Quenching & Shutdown Plan protocol_dev->emergency_plan small_scale_exp Conduct Small-Scale Experiment with Monitoring emergency_plan->small_scale_exp review_results Review Results and Safety Performance small_scale_exp->review_results scale_up Proceed with Scale-Up (If Safe) review_results->scale_up Safe no_go Re-evaluate or Redesign Process review_results->no_go Unsafe

Caption: Logical flow for risk assessment before experimentation.

Illustrative Thermal Hazard Data (Based on Analogs)

Disclaimer: The following data is for illustrative purposes only and is based on typical values for similar halogenated aromatic compounds. This is not experimental data for this compound. Users must determine these values experimentally for their specific reaction system.

Parameter Illustrative Value Significance
Heat of Reaction (ΔHrxn) -150 to -250 kJ/molIndicates a highly exothermic reaction. Higher absolute values signify greater potential for thermal runaway.
Onset of Decomposition (Tonset) > 200 °CThe temperature at which the material begins to self-decompose exothermically. The maximum reaction temperature should be significantly lower than this value.
Adiabatic Temperature Rise (ΔTad) 100 - 200 °CThe theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any cooling. A high value indicates a high risk of thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) Dependent on cooling capacityThe maximum temperature the reaction could reach in the event of a cooling failure. This must be below the boiling point of the solvent and the Tonset of decomposition.

Section 5: References

  • Chemistry LibreTexts. (2022, April 2). Acid-Base Reactions: A Guide for Beginners. Retrieved from [Link]

  • Request PDF. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Chemical Action of Halogenated Agents in Fire Extinguishing. Retrieved from [Link]

  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

  • Frontiers. (2022, March 30). Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Biological Activity Screening of 2-Chloro-6-fluoropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] The strategic introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comprehensive overview and comparative analysis of screening methodologies for evaluating the biological potential of 2-chloro-6-fluoropyridin-4-ol derivatives, offering insights into experimental design, data interpretation, and structure-activity relationships (SAR).

The Rationale for Screening: Why this compound Derivatives Warrant Investigation

The this compound core is a promising starting point for library synthesis due to several key features. The presence of both chlorine and fluorine atoms can enhance membrane permeability and metabolic stability, while the hydroxyl group at the 4-position offers a potential site for hydrogen bonding interactions with biological targets. Furthermore, the reactive chlorine atom at the 2-position provides a convenient handle for further chemical modifications, allowing for the generation of a diverse library of derivatives.

The diverse biological activities reported for pyridine-containing compounds further underscore the rationale for screening this particular class of derivatives.[2] These activities often stem from the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the planar aromatic ring to engage in π-stacking interactions with biological macromolecules.

A Strategic Approach to Biological Activity Screening

A well-designed screening cascade is crucial for efficiently identifying promising lead compounds. The following workflow outlines a logical progression from broad-spectrum primary screens to more specific secondary and mechanistic assays.

Screening_Workflow cluster_synthesis Compound Library Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Optimization start This compound Core derivatives Library of Derivatives start->derivatives Chemical Modification primary Primary Screening (e.g., Antimicrobial, Cytotoxicity) derivatives->primary secondary Secondary Screening (e.g., MIC/IC50 Determination) primary->secondary Active Hits tertiary Tertiary Screening (e.g., Enzyme Inhibition, Mechanism of Action) secondary->tertiary Potent Hits sar Structure-Activity Relationship (SAR) Analysis tertiary->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the biological activity screening of a chemical library.

I. Antimicrobial Activity Screening: A First Line of Defense

Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a critical area of research. Pyridine derivatives have shown considerable promise in this arena.[3][4]

A. Rationale for Antimicrobial Screening

The electronic properties of the halogenated pyridine ring can mimic those of natural substrates for essential microbial enzymes, leading to competitive inhibition. Furthermore, the lipophilicity imparted by the halogen atoms can facilitate passage through microbial cell membranes.

B. Comparative Antimicrobial Screening Data

The following table presents hypothetical but representative minimum inhibitory concentration (MIC) data for a series of this compound derivatives against common bacterial and fungal pathogens. Such data allows for a direct comparison of the relative potency of the synthesized compounds.

Compound IDR-Group at C2S. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
CFP-01 -NH₂163264
CFP-02 -NH-CH₃81632
CFP-03 -NH-Ph4816
CFP-04 -S-Ph>128>128>128
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Data is hypothetical and for illustrative purposes only.

C. Detailed Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard and reliable technique for determining the MIC of a compound.[5]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (medium only).

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, add 50 μL of broth to wells 2 through 12.

  • Add 100 μL of the test compound at twice the highest desired concentration to well 1.

  • Perform a serial two-fold dilution by transferring 50 μL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 μL from well 10. Wells 11 and 12 will serve as controls.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 μL of the standardized inoculum to each well (except the negative control well).

  • Well 11 should contain inoculum but no drug (growth control). Well 12 should contain only broth (sterility control).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

II. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a major focus of drug discovery.[6] Pyridine derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[2]

A. Rationale for Anticancer Screening

The planar structure of the pyridine ring allows for intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell survival and proliferation, such as kinases.[7] The halogen substituents can further enhance these interactions.

B. Comparative Anticancer Screening Data

The following table illustrates hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of this compound derivatives against different cancer cell lines.

Compound IDR-Group at C2MCF-7 (Breast) (μM)A549 (Lung) (μM)HCT116 (Colon) (μM)
CFP-05 -NH-cyclopropyl25.342.133.7
CFP-06 -NH-(4-methoxyphenyl)5.28.97.1
CFP-07 -NH-(3,4-dichlorophenyl)1.82.52.1
CFP-08 -O-Ph>100>100>100
Doxorubicin (Reference)0.50.80.6

Data is hypothetical and for illustrative purposes only.

C. Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 μL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

III. Enzyme Inhibition Screening: A Mechanistic Approach

Identifying specific molecular targets is a key step in drug development. Many pyridine derivatives exert their biological effects by inhibiting specific enzymes.[9]

A. Rationale for Enzyme Inhibition Screening

The functional groups on the this compound scaffold can interact with the amino acid residues in the active site of an enzyme, leading to inhibition of its catalytic activity. Screening against a panel of relevant enzymes (e.g., kinases, proteases, topoisomerases) can reveal the mechanism of action of active compounds.

Enzyme_Inhibition Enzyme Enzyme Active Site Product Product Enzyme:active_site->Product Catalysis Substrate Substrate Substrate->Enzyme:active_site Inhibitor This compound Derivative Inhibitor->Enzyme:active_site Binding & Inhibition

Sources

A Senior Application Scientist's Guide to In Vitro Efficacy Assessment of Novel Kinase Inhibitors Derived from Halogenated Pyridin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the highly competitive landscape of kinase inhibitor discovery, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous in vitro testing. This guide provides an in-depth technical comparison of essential in vitro assays for evaluating compounds derived from scaffolds such as 2-chloro-6-fluoropyridin-4-ol, a privileged starting material for potent kinase inhibitors targeting the RAS/RAF/MEK/ERK (MAPK) signaling pathway.

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Consequently, inhibitors of key kinases in this cascade, particularly MEK1 and MEK2, are of significant therapeutic interest.[2] This guide will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you in making informed decisions for your drug discovery program.

The Landscape of MAPK Pathway Inhibition

The MAPK pathway is a three-tiered kinase cascade where RAS activates RAF, which in turn phosphorylates and activates MEK, the only known kinase to phosphorylate and activate ERK.[1] This linear signal transduction makes MEK an attractive therapeutic target. Novel compounds originating from halogenated pyridin-4-ol and related heterocyclic scaffolds have shown promise as potent and selective allosteric inhibitors of MEK1/2.[3] Allosteric inhibitors offer the advantage of not competing with the high intracellular concentrations of ATP, a common challenge for ATP-competitive kinase inhibitors.

Core Assays for Efficacy Profiling: A Comparative Overview

A multi-pronged in vitro testing strategy is crucial to comprehensively characterize the potency, selectivity, and mechanism of action of novel kinase inhibitors. We will explore three fundamental assay types:

  • Biochemical Assays: To determine the direct inhibitory effect on the target kinase.

  • Cellular Target Engagement Assays: To confirm the compound interacts with its target in a cellular context.

  • Functional Cellular Assays: To measure the downstream consequences of target inhibition.

Below is a comparative table summarizing the key features of these assays:

Assay TypePrincipleKey ReadoutAdvantagesDisadvantages
Biochemical Kinase Assay Measures the phosphorylation of a substrate by the purified kinase in the presence of the inhibitor.IC50 (Half-maximal inhibitory concentration)- Direct measure of target inhibition- High throughput- Mechanistic insights (e.g., ATP competition)- Lacks physiological context (no cell membrane, metabolism)- May not reflect cellular potency
Phospho-ERK Cellular Assay Quantifies the level of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK, in treated cells.IC50- Confirms target engagement in a cellular environment- Measures proximal downstream effect- Indirect measure of target inhibition- Can be influenced by off-target effects
Cell Viability/Proliferation Assay Assesses the overall effect of the compound on cell survival and growth.GI50/IC50- Measures the ultimate desired biological outcome- High throughput- Non-specific; does not confirm mechanism of action- Can be affected by factors other than target inhibition

In-Depth Methodologies and Experimental Causality

Biochemical MEK1/2 Inhibition Assay

Causality: The primary goal is to quantify the intrinsic potency of a compound against its purified target kinase, independent of cellular factors. This assay directly measures the inhibition of MEK1/2's ability to phosphorylate a substrate, typically a kinase-dead mutant of ERK.

Experimental Workflow:

reagents Prepare Assay Buffer, Purified MEK1/2, Kinase-dead ERK, ATP, and Test Compound incubation Incubate MEK1/2, kd-ERK, and Test Compound reagents->incubation 1. Mix initiation Initiate Reaction with ATP incubation->initiation 2. Pre-incubation termination Terminate Reaction initiation->termination 3. Kinase Reaction detection Detect Phosphorylated ERK (e.g., TR-FRET, Luminescence) termination->detection 4. Readout analysis Calculate IC50 detection->analysis 5. Data Analysis

Biochemical MEK1/2 Inhibition Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor cocktail to maintain optimal kinase activity and prevent dephosphorylation.

    • Enzyme: Use purified, active recombinant MEK1 or MEK2.

    • Substrate: A kinase-dead (kd) mutant of ERK2 is a common substrate.

    • ATP: Prepare a stock solution of ATP. The concentration used in the assay should be close to the Michaelis-Menten constant (Km) for ATP to allow for sensitive detection of both ATP-competitive and non-competitive inhibitors.

    • Test Compounds: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer containing MEK1 or MEK2 and kd-ERK2 to each well.

    • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of assay buffer containing ATP.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding a stop solution containing EDTA.

    • Detect the amount of phosphorylated ERK2 using a suitable technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data for Hypothetical this compound Derivatives:

Compound IDR1-GroupR2-GroupMEK1 IC50 (nM)MEK2 IC50 (nM)
CFP-001 -H-Phenyl150180
CFP-002 -CH3-Phenyl7590
CFP-003 -H-4-Fluorophenyl5065
CFP-004 -CH3-4-Fluorophenyl10 15
Trametinib (Reference)0.921.8

Interpretation: The data suggests that methylation at the R1 position and fluorination of the phenyl ring at the R2 position enhance the inhibitory potency against both MEK1 and MEK2. CFP-004 emerges as the most potent derivative in this series.

Cellular Phospho-ERK (p-ERK) Assay

Causality: While a biochemical assay confirms direct target inhibition, it doesn't guarantee that a compound can penetrate the cell membrane and engage its target in the complex cellular milieu. The p-ERK assay addresses this by measuring the phosphorylation of ERK, the immediate downstream substrate of MEK, within intact cells. A reduction in p-ERK levels upon compound treatment provides strong evidence of cellular MEK inhibition.

Experimental Workflow:

cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with Test Compound cell_seeding->compound_treatment 1. 24h Incubation stimulation Stimulate with Growth Factor (e.g., EGF, PMA) compound_treatment->stimulation 2. Pre-incubation cell_lysis Lyse Cells stimulation->cell_lysis 3. Short Incubation detection Detect p-ERK and Total ERK (e.g., ELISA, Western Blot) cell_lysis->detection 4. Lysate Analysis analysis Normalize p-ERK to Total ERK and Calculate IC50 detection->analysis 5. Data Analysis

Cellular Phospho-ERK Assay Workflow

Detailed Protocol:

  • Cell Culture:

    • Use a cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation) or a cell line that can be stimulated to activate the pathway (e.g., HeLa cells stimulated with EGF).

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation (if necessary):

    • If using a non-constitutively active cell line, stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Quantify the levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK1/2 using a sandwich ELISA kit or by Western blotting. Normalizing the p-ERK signal to the total ERK signal is crucial to account for any variations in cell number.

  • Data Analysis:

    • Calculate the percent inhibition of p-ERK for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Comparative Data for Hypothetical Derivatives:

Compound IDp-ERK IC50 in A375 cells (nM)
CFP-001 850
CFP-002 420
CFP-003 250
CFP-004 55
Trametinib 5

Interpretation: The cellular p-ERK data corroborates the biochemical findings, with CFP-004 demonstrating the most potent inhibition of MEK in a cellular context. The generally higher IC50 values in the cellular assay compared to the biochemical assay are expected and can be attributed to factors such as cell permeability and protein binding.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

Causality: The ultimate goal of an anti-cancer therapeutic is to inhibit tumor growth. Cell viability assays, such as the MTT or MTS assay, provide a measure of the overall cytotoxic or cytostatic effects of a compound on cancer cells. This assay assesses the metabolic activity of the cells, which is an indicator of their viability and proliferation.

Experimental Workflow:

cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Serially Diluted Compound cell_seeding->compound_treatment 1. 24h incubation Incubate for 72 hours compound_treatment->incubation 2. Treatment reagent_addition Add MTT/MTS Reagent incubation->reagent_addition 3. formazan_incubation Incubate to Allow Formazan Formation reagent_addition->formazan_incubation 4. 1-4h readout Measure Absorbance formazan_incubation->readout 5. Solubilize (MTT) analysis Calculate GI50/IC50 readout->analysis 6. Data Analysis

Cell Viability (MTT/MTS) Assay Workflow

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A375) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds. Include a DMSO vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 72 hours to allow for multiple cell divisions.

  • MTT/MTS Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Formazan Formation and Solubilization:

    • Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

    • For the MTT assay, a solubilization solution (e.g., DMSO or a detergent-based solution) must be added to dissolve the formazan crystals. The MTS assay is a one-step assay where the formazan product is soluble in the culture medium.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 570 nm for MTT and 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of viable cells for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

Comparative Data for Hypothetical Derivatives in A375 Cells:

Compound IDCell Viability GI50 (nM)
CFP-001 1200
CFP-002 650
CFP-003 380
CFP-004 95
Trametinib 10

Interpretation: The cell viability data aligns with the previous assays, confirming that CFP-004 is the most effective at inhibiting the proliferation of A375 cancer cells. This functional cellular assay provides a critical link between target inhibition and the desired anti-cancer effect.

Concluding Remarks for the Senior Scientist

The in vitro evaluation of novel kinase inhibitors derived from scaffolds like this compound requires a systematic and multi-faceted approach. By integrating biochemical, cellular target engagement, and functional cellular assays, researchers can build a comprehensive understanding of a compound's potency, mechanism of action, and therapeutic potential. The comparative data generated from these assays is instrumental in guiding structure-activity relationship (SAR) studies and selecting the most promising candidates for further preclinical and clinical development. This guide provides a robust framework for these critical early-stage evaluations, emphasizing the importance of experimental rigor and a deep understanding of the underlying biological pathways.

References

  • Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. (2021). Proceedings of the National Academy of Sciences, 118(36). Available from: [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3293. Available from: [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2022). European Journal of Medicinal Chemistry, 241, 114579. Available from: [Link]

  • MEK inhibitors in oncology: a patent review and update (2016 - present). (2024). Expert Opinion on Therapeutic Patents, 1–17. Available from: [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2015). Journal of Medicinal Chemistry, 58(15), 6048–6064. Available from: [Link]

  • Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. (2021). Proceedings of the National Academy of Sciences, 118(36), e2107207118. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3293. Available from: [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). ACS Medicinal Chemistry Letters, 1(7), 334–338. Available from: [Link]

  • Pharmaceutical combination of MEK inhibitor and B-RAF inhibitors. (2014). Google Patents.
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2023). Frontiers in Pharmacology, 14. Available from: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry, 63(1), 363–384. Available from: [Link]

  • Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway. (2014). PLoS ONE, 9(11), e112022. Available from: [Link]

  • Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. (2022). International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). ResearchGate. Available from: [Link]

  • The biology and clinical development of MEK inhibitors for cancer. (2016). Expert Opinion on Drug Discovery, 11(10), 993–1004. Available from: [Link]

  • Recent applications of computational methods to allosteric drug discovery. (2023). Frontiers in Molecular Biosciences, 10. Available from: [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Pharmaceutics, 15(2), 462. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3293. Available from: [Link]

  • MEK inhibitors: a new class of chemotherapeutic agents with ocular toxicity. (2015). Eye and Vision, 2(1), 13. Available from: [Link]

  • Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. (1988). Google Patents.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society. Available from: [Link]

  • Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide. (2018). Google Patents.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. (2020). RSC Advances, 10(52), 31235–31256. Available from: [Link]

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Efficacy of 2-Chloro-6-fluoropyridin-4-ol Based Compounds in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the privileged structures of heterocyclic compounds are a cornerstone for the development of novel therapeutic agents. Among these, the pyridinol scaffold has garnered significant attention due to its versatile biological activities. This guide provides a comprehensive analysis of the preclinical efficacy of compounds derived from the 2-Chloro-6-fluoropyridin-4-ol backbone. While direct preclinical data on derivatives of this specific scaffold remains nascent in publicly accessible literature, this guide will draw upon robust experimental data from structurally related compounds to project potential therapeutic applications and guide future research. We will delve into the synthesis, mechanisms of action, and comparative efficacy of analogous compounds in relevant preclinical models, offering a scientifically grounded perspective for researchers in the field.

The this compound Scaffold: A Promising Starting Point

The this compound moiety presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns. The chlorine and fluorine atoms at positions 2 and 6 offer sites for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. The hydroxyl group at position 4 provides a handle for further derivatization, such as ether or ester formation, enabling the exploration of a wide chemical space. This trifunctionalized pyridine ring is a versatile template for creating libraries of compounds with the potential to interact with a variety of biological targets.

Insights from Structurally Related Compounds: Projecting Therapeutic Potential

While specific studies on this compound derivatives are limited, the examination of analogous structures provides valuable insights into their potential biological activities.

Anticancer Activity

The pyridine and pyridone cores are prevalent in numerous approved and investigational anticancer agents. Structurally similar compounds, such as those based on a 2-phenol-4-chlorophenyl-6-aryl pyridine scaffold, have demonstrated significant potential as topoisomerase II inhibitors.[1] Topoisomerase II is a critical enzyme in DNA replication and repair, and its inhibition is a validated strategy in cancer chemotherapy.

Another related class of compounds, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, has shown promising anticancer activity against a panel of human cancer cell lines.[2] These findings suggest that the chloro- and hydroxyphenyl-pyridine core, a key feature of our scaffold of interest, can be effectively incorporated into molecules with potent cytotoxic effects against cancer cells.

Table 1: Comparative in-vitro Anticancer Activity of Structurally Related Compounds

Compound ClassTargetCancer Cell LinesKey FindingsReference
2-phenol-4-chlorophenyl-6-aryl pyridinesTopoisomerase IIHCT15, T47D, DU145, HelaStronger topo II inhibition than etoposide at 100µM.[1]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesNot specifiedNon-small cell cancer, colon, CNS, melanoma, ovarian, renal, and breast cancer cell linesSignificant growth inhibition, with some derivatives outperforming imatinib.[2]
6-chloro-quinazolin derivativesApoptosis inductionMGC-803, Bcap-37, PC3Induced apoptosis in MGC-803 and Bcap-37 cells.[3]
Neuroprotective and Anti-inflammatory Potential

Chronic inflammation and oxidative stress are key pathological features of neurodegenerative diseases. The pyridine scaffold is a component of compounds with demonstrated anti-inflammatory and neuroprotective properties. For instance, novel 4'-fluoro-2'-hydroxy-chalcone derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities.[4] This suggests that the incorporation of a fluorinated hydroxyphenyl moiety, present in our core scaffold, could lead to compounds with therapeutic potential in neuroinflammatory and neurodegenerative conditions.

Furthermore, the inhibition of enzymes like cyclooxygenase (COX) is a well-established anti-inflammatory strategy. Pyrimidine derivatives, which share structural similarities with pyridines, have been identified as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties.[5]

Proposed Mechanism of Action: A Working Hypothesis

Based on the activities of related compounds, derivatives of this compound could exert their therapeutic effects through multiple mechanisms.

  • Enzyme Inhibition: The scaffold can be elaborated to target the active sites of key enzymes implicated in disease, such as topoisomerases in cancer or cyclooxygenases in inflammation.

  • Modulation of Signaling Pathways: By incorporating appropriate pharmacophores, these compounds could interfere with intracellular signaling cascades that are dysregulated in various pathologies.

Below is a conceptual workflow for the discovery and preclinical evaluation of novel compounds based on the this compound scaffold.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In-Vitro Screening cluster_2 In-Vivo Efficacy Models cluster_3 Lead Optimization Scaffold This compound Derivatization Nucleophilic Substitution (Cl, F) Ether/Ester Formation (OH) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library Cell_Viability Cancer Cell Line Panel (e.g., NCI-60) Library->Cell_Viability Enzyme_Assays Topoisomerase II Assay COX-2 Inhibition Assay Library->Enzyme_Assays Xenograft Tumor Xenograft Models (e.g., in nude mice) Cell_Viability->Xenograft Inflammation Carrageenan-induced Paw Edema (in rats) Enzyme_Assays->Inflammation SAR Structure-Activity Relationship (SAR) Studies Xenograft->SAR Inflammation->SAR ADMET ADMET Profiling SAR->ADMET Optimized_Leads Optimized Lead Compounds ADMET->Optimized_Leads

Caption: Drug discovery workflow for this compound derivatives.

Experimental Protocols: A Guide for Preclinical Evaluation

To rigorously assess the therapeutic potential of novel this compound derivatives, a series of well-established preclinical assays should be employed.

In-vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer activity of novel chemical entities.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT15, T47D, DU145, Hela) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, in triplicate, and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In-vivo Tumor Xenograft Model

This protocol is a standard method for evaluating the in-vivo anticancer efficacy of a test compound.

Objective: To assess the ability of a test compound to inhibit tumor growth in a murine xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT15 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Drawing parallels from structurally related compounds, derivatives of this scaffold hold the potential for significant efficacy in oncology and inflammatory diseases. The synthetic tractability of the core structure allows for the creation of diverse chemical libraries, which, when coupled with robust preclinical evaluation, can lead to the identification of potent and selective lead compounds.

The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the therapeutic potential of their novel this compound based compounds. As the body of evidence for this specific scaffold grows, a clearer picture of its therapeutic utility will emerge, potentially leading to the development of next-generation medicines for a range of challenging diseases.

References

[2] Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link] [1] Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed. [Link] [4] Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link] [5] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link] [3] Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Reactions of 2-Chloro-6-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a vast array of pharmaceuticals. 2-Chloro-6-fluoropyridin-4-ol is a particularly valuable building block, offering multiple reaction sites for the introduction of molecular complexity. The selective catalytic functionalization of this substrate is therefore of high interest. This guide provides an in-depth comparison of new and established catalytic systems for two key transformations of this compound: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

The Strategic Importance of this compound

This compound possesses three distinct reactive sites: a chloro group at the 2-position, a fluoro group at the 6-position, and a hydroxyl group at the 4-position. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the C-Cl bond towards oxidative addition to a low-valent metal catalyst, making it a primary site for cross-coupling reactions. The C-F bond is generally less reactive under typical palladium catalysis, allowing for regioselective functionalization. The hydroxyl group can influence the electronic properties of the ring and may require protection depending on the reaction conditions and the catalyst system employed. This inherent reactivity profile makes it an excellent substrate for benchmarking the selectivity and efficiency of new catalysts.

Benchmarking Catalyst Performance: Key Metrics

When evaluating new catalysts, a systematic approach is crucial.[1] Key performance indicators include:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity: The ratio of the desired product to any undesired side products, particularly important for substrates with multiple reactive sites.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. A higher TON indicates a more active and stable catalyst.

  • Turnover Frequency (TOF): The turnover number per unit of time, reflecting the catalyst's speed.

  • Reaction Conditions: Milder conditions (lower temperature, shorter reaction time, use of greener solvents) are highly desirable.

I. Suzuki-Miyaura C-C Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[2][3][4] In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Comparative Performance of Catalysts for Suzuki-Miyaura Coupling

Here, we compare a classic palladium catalyst, Pd(PPh₃)₄, with a modern Buchwald-type precatalyst, XPhos Pd G3, for the coupling of this compound with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TON
Catalyst A (Classic)
Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O100127224
Catalyst B (New)
XPhos Pd G3 (1 mol%)XPhosK₃PO₄Toluene8049595

Discussion of Results:

The data clearly demonstrates the superiority of the modern XPhos Pd G3 precatalyst. It achieves a significantly higher yield (95% vs. 72%) in a shorter time (4h vs. 12h) and at a lower temperature (80°C vs. 100°C). Furthermore, the catalyst loading is substantially lower (1 mol% vs. 3 mol%), resulting in a much higher turnover number. This enhanced performance is attributed to the electron-rich and sterically bulky nature of the XPhos ligand, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Vial To a dry vial add: Substrate This compound (1 equiv) Vial->Substrate Boronic_Acid Phenylboronic acid (1.2 equiv) Substrate->Boronic_Acid Base K₃PO₄ (2 equiv) Boronic_Acid->Base Catalyst XPhos Pd G3 (0.01 equiv) Base->Catalyst Solvent Add Toluene Catalyst->Solvent Inert Degas and place under Argon Solvent->Inert Heat Heat to 80°C for 4h Inert->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Suzuki-Miyaura Experimental Workflow

Detailed Steps:

  • To a dry Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.01 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] For this compound, this reaction allows for the introduction of primary or secondary amines at the 2-position.

Catalytic Cycle of the Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination R₂NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂ Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Vial To a dry vial add: Substrate This compound (1 equiv) Vial->Substrate Catalyst RuPhos Pd G3 (0.01 equiv) Substrate->Catalyst Solvent_Amine Add 1,4-Dioxane and Morpholine (1.2 equiv) Catalyst->Solvent_Amine Inert Degas and place under Argon Solvent_Amine->Inert Base Add LHMDS (1.5 equiv) Inert->Base Heat Heat to 90°C for 6h Base->Heat Quench Cool to RT and quench with sat. aq. NH₄Cl Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

A Senior Application Scientist's Guide to Validating Reaction Products of 2-Chloro-6-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the regiochemical outcome of reactions involving polysubstituted heteroaromatics is a critical parameter that dictates the biological activity and novelty of synthesized molecules. The pyridine scaffold, in particular, is a cornerstone of many pharmaceuticals. This guide provides an in-depth technical comparison of reaction products derived from 2-Chloro-6-fluoropyridin-4-ol, a versatile building block. We will delve into the causality of experimental choices, present robust protocols for both synthesis and structural validation, and provide the necessary data to confidently identify the resulting regioisomers.

The Challenge of Regioselectivity in Dihalopyridin-4-ols

This compound presents three potentially reactive sites for nucleophilic and cross-coupling reactions: the C2, C4, and C6 positions. The inherent electronic properties of the pyridine ring, coupled with the distinct electronic effects of the chloro, fluoro, and hydroxyl substituents, create a nuanced reactivity profile. Understanding the interplay of these factors is paramount to predicting and controlling the reaction outcome.

Generally, in nucleophilic aromatic substitution (SNAr) reactions on dihalopyridines, the 4-position is the most activated towards nucleophilic attack. However, the relative lability of the C-Cl versus the C-F bond, and the directing effects of the C4-hydroxyl group, can lead to mixtures of products. The C-F bond is significantly stronger than the C-Cl bond, suggesting that the chlorine at the C2 position is the more likely leaving group in many SNAr reactions. However, the specific reaction conditions and the nature of the nucleophile can alter this selectivity.

This guide will explore three common and synthetically valuable transformations of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) with Amines: A fundamental reaction for introducing nitrogen-containing functional groups.

  • Suzuki-Miyaura Cross-Coupling: A powerful method for forming carbon-carbon bonds.

  • Williamson Ether Synthesis: For the introduction of alkoxy substituents at the 4-position.

We will compare the expected products from these reactions and provide a comprehensive workflow for their unambiguous structural validation.

Comparative Analysis of Reaction Pathways

Nucleophilic Aromatic Substitution with Amines

The reaction of this compound with a primary or secondary amine can potentially yield two regioisomers: substitution at the C2 position or the C6 position.

G start This compound product1 2-Amino-6-fluoropyridin-4-ol (Major Product) start->product1  C2 Substitution (favored) product2 6-Amino-2-chloropyridin-4-ol (Minor Product) start->product2  C6 Substitution (disfavored) amine R2NH amine->start

Caption: Potential outcomes of amination on this compound.

The greater lability of the C-Cl bond compared to the C-F bond suggests that substitution will preferentially occur at the C2 position.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid can also lead to two possible regioisomers. The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines can be influenced by the choice of catalyst, ligands, and reaction conditions.[1] Generally, the oxidative addition of the palladium catalyst is more facile at the more electron-deficient position, which is typically the C2 position in this scaffold.

G start This compound product1 2-Aryl-6-fluoropyridin-4-ol (Major Product) start->product1  C2 Coupling (favored) product2 6-Aryl-2-chloropyridin-4-ol (Minor Product) start->product2  C6 Coupling (disfavored) boronic_acid ArB(OH)2 boronic_acid->start catalyst Pd Catalyst catalyst->start

Caption: Regiochemical possibilities in the Suzuki-Miyaura coupling.

Williamson Ether Synthesis

The hydroxyl group at the C4 position can be deprotonated with a suitable base to form an alkoxide, which can then be alkylated. This reaction is expected to be highly selective for the O-alkylation product.

G start This compound product 4-Alkoxy-2-chloro-6-fluoropyridine start->product  O-Alkylation base Base (e.g., NaH) base->start alkyl_halide R-X alkyl_halide->product

Caption: Williamson ether synthesis at the C4-hydroxyl group.

A Self-Validating System for Structure Determination

To unambiguously determine the structure of the reaction products and quantify the regioselectivity, a combination of analytical techniques is essential. The following workflow represents a robust, self-validating system.

G reaction Reaction Mixture tlc TLC/LC-MS Analysis (Initial Assessment) reaction->tlc chromatography Column Chromatography (Isomer Separation) tlc->chromatography nmr_1d 1D NMR (1H, 13C) (Initial Structure Elucidation) chromatography->nmr_1d mass_spec High-Resolution Mass Spectrometry (Molecular Formula Confirmation) chromatography->mass_spec nmr_2d 2D NMR (HSQC, HMBC) (Unambiguous Connectivity) nmr_1d->nmr_2d final_structure Validated Structure(s) nmr_2d->final_structure mass_spec->final_structure

Caption: Analytical workflow for product structure validation.

Predicted Spectroscopic Data for Key Products

The following tables present predicted1H and 13C NMR data for the potential regioisomers. These predictions are based on established substituent effects on the chemical shifts of pyridine rings and serve as a guide for interpreting experimental data. Actual chemical shifts may vary depending on the solvent and concentration.

Table 1: Predicted 1H NMR Data (in DMSO-d6, 400 MHz)

CompoundH-3 (ppm)H-5 (ppm)Other signals (ppm)
2-Amino-6-fluoropyridin-4-ol ~6.1 (d, J ≈ 2 Hz)~6.3 (d, J ≈ 2 Hz)NH2: ~6.5 (br s), OH: ~9.5 (br s)
6-Amino-2-chloropyridin-4-ol ~6.4 (s)~6.6 (s)NH2: ~6.8 (br s), OH: ~9.8 (br s)
2-Phenyl-6-fluoropyridin-4-ol ~6.8 (d, J ≈ 2 Hz)~7.0 (d, J ≈ 2 Hz)Phenyl: 7.2-7.6 (m), OH: ~10.2 (br s)
6-Phenyl-2-chloropyridin-4-ol ~7.1 (s)~7.3 (s)Phenyl: 7.3-7.7 (m), OH: ~10.5 (br s)
4-Methoxy-2-chloro-6-fluoropyridine ~6.9 (d, J ≈ 2 Hz)~7.1 (d, J ≈ 2 Hz)OCH3: ~3.9 (s)

Table 2: Predicted 13C NMR Data (in DMSO-d6, 100 MHz)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
2-Amino-6-fluoropyridin-4-ol ~158 (d, JCF ≈ 15 Hz)~95~165~100 (d, JCF ≈ 5 Hz)~160 (d, JCF ≈ 240 Hz)
6-Amino-2-chloropyridin-4-ol ~150~105~168~98~155
2-Phenyl-6-fluoropyridin-4-ol ~155 (d, JCF ≈ 10 Hz)~108~170~110 (d, JCF ≈ 4 Hz)~162 (d, JCF ≈ 245 Hz)
6-Phenyl-2-chloropyridin-4-ol ~152~112~172~105~158
4-Methoxy-2-chloro-6-fluoropyridine ~154 (d, JCF ≈ 12 Hz)~102 (d, JCF ≈ 4 Hz)~175~100 (d, JCF ≈ 5 Hz)~163 (d, JCF ≈ 250 Hz)

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general method for the coupling of 2-pyridyl nucleophiles.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh3)4

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Williamson Ether Synthesis

This protocol outlines the O-alkylation of the C4-hydroxyl group.[3][4][5][6][7]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Validating the Structure: A Deep Dive into NMR Analysis

The key to distinguishing between the C2 and C6 substituted isomers lies in a detailed analysis of their NMR spectra.

  • 1H NMR: The symmetry of the molecule will be reflected in the proton spectrum. For a C2-substituted product, you would expect to see two distinct signals for the pyridine protons (H-3 and H-5), likely appearing as doublets due to coupling with the fluorine at C6. For a C6-substituted product, the two pyridine protons would also be distinct. The key difference will be the coupling patterns. In the C2-substituted isomer, H-5 will show a coupling to the C6-fluorine, while in the C6-substituted isomer, H-3 will not.

  • 13C NMR: The carbon spectrum provides crucial information about the carbon skeleton. The carbon attached to the fluorine will appear as a doublet with a large C-F coupling constant (typically >200 Hz). The carbons adjacent to the fluorine will also show smaller C-F couplings.

  • 2D NMR (HSQC and HMBC): These experiments are indispensable for unambiguous assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for determining the regiochemistry. It shows correlations between protons and carbons that are two or three bonds away. For example, in the 2-amino-6-fluoropyridin-4-ol, the H-5 proton should show a correlation to the C-4 and C-6 carbons in the HMBC spectrum. The presence of a correlation between H-5 and the fluorine-bearing carbon (C-6) would be a key indicator of this isomer. Conversely, in the 6-amino-2-chloropyridin-4-ol, the H-5 proton would show correlations to C-4 and C-6, but C-6 would be attached to the amino group, not the fluorine.

Conclusion

The selective functionalization of this compound is a nuanced yet highly rewarding endeavor for the synthesis of novel chemical entities. By understanding the underlying principles of reactivity and employing a systematic and multi-faceted analytical approach, researchers can confidently navigate the challenges of regioselectivity. The protocols and predicted data within this guide serve as a robust framework for the synthesis and, most importantly, the unambiguous structural validation of the resulting products, ensuring the integrity and novelty of your research.

References

  • University of Richmond. (n.d.). The Williamson Ether Synthesis. Retrieved from a relevant university chemistry website.
  • ResearchGate. (2025). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide.
  • Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. (2025).
  • BenchChem. (n.d.). Spectroscopic and Structural Analysis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine: A Technical Guide.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025).
  • ResearchGate. (2025). Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones.
  • Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Williamson Ether Synthesis for the Preparation of Diisopentyl Ether.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link].

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d].
  • The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • The Royal Society of Chemistry. (n.d.). Palladium-catalyzed highly regio- and stereoselective synthesis of (1E)- or (1Z)-1,2-dihalo-1,4-dienes via haloallylation of alkynyl halides.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
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  • ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
  • ResearchGate. (2025). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines.
  • ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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Sources

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